molecular formula C17H19F3N6O2 B2677831 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034540-90-2

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

カタログ番号: B2677831
CAS番号: 2034540-90-2
分子量: 396.374
InChIキー: GZBKBWAYTBXQRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H19F3N6O2 and its molecular weight is 396.374. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O2/c1-28-16-24-13(23-15(25-16)26-7-3-2-4-8-26)10-22-14(27)11-5-6-12(21-9-11)17(18,19)20/h5-6,9H,2-4,7-8,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBKBWAYTBXQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This article delves into its biological activity, pharmacological properties, and relevant research findings.

The compound's chemical identity is characterized by the following properties:

PropertyValue
Molecular Formula C17H19F3N6O2
Molecular Weight 396.4 g/mol
CAS Number 2034540-90-2
Structural Formula Structural Formula

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide functions primarily as a selective agonist for the S1P1 receptor. This receptor plays a crucial role in regulating lymphocyte trafficking and immune responses. The compound demonstrates a significant reduction in circulating lymphocytes, with studies indicating up to 78% decrease in lymphocyte counts within 24 hours post-administration in rat models at a dosage of 1 mg/kg .

Efficacy and Selectivity

Research has shown that this compound exhibits high potency towards S1P1, with an effective concentration (EC50) of approximately 0.035 μM and more than 100-fold selectivity against other S1P receptor subtypes (S1P2-S1P5) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential.

Pharmacokinetics

A study on the pharmacokinetic profile revealed:

ParameterValue
Plasma Protein Binding 95%
Clearance (CL) 0.25 L/h/kg
Volume of Distribution (Vd) 6.3 L/kg
Half-life (T1/2) 19 h
Area Under Curve (AUC) 3400 ng*h/mL (at 1 mg/kg)

These findings indicate favorable pharmacokinetic properties that support further investigation into its clinical applications .

Immunosuppressive Effects

In a controlled study involving male Sprague-Dawley rats, administration of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide resulted in a statistically significant reduction in peripheral lymphocyte counts (P < 0.001). This effect was observed dose-dependently at doses of 1.0 mg/kg and above . Such immunosuppressive effects suggest potential applications in conditions such as multiple sclerosis or other autoimmune disorders.

Q & A

Q. Q1: What are the key synthetic strategies for preparing the triazine and nicotinamide moieties in this compound?

A: The triazine core can be synthesized via nucleophilic substitution reactions using piperidine as a nucleophile under reflux conditions. For example, analogous triazine derivatives were synthesized by reacting piperidine with chlorinated triazine precursors in ethanol at reflux (yield: 98%) . The nicotinamide moiety, particularly the trifluoromethyl group, is typically introduced via Suzuki-Miyaura coupling or direct fluorination using reagents like trifluoromethyl iodide. Structural confirmation requires multinuclear NMR (¹H, ¹³C) and IR spectroscopy to verify C=O (1670–1700 cm⁻¹) and NH (3300–3400 cm⁻¹) stretches .

Q. Q2: How can researchers optimize reaction conditions to improve yield and purity?

A: Reaction optimization should focus on solvent choice, temperature, and stoichiometry. For instance, ethanol or DMF is preferred for triazine-piperidine coupling due to their ability to stabilize intermediates. In one study, refluxing in ethanol for 10 hours achieved 98% yield for a related triazine derivative . Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) and monitored by TLC (Rf ~0.5 in ethyl acetate/hexane). For trifluoromethyl-containing analogs, inert atmospheres (N₂/Ar) minimize side reactions .

Q. Q3: What analytical techniques are critical for confirming the compound’s structure?

A:

  • ¹H/¹³C NMR : Key signals include δ ~3.02 ppm (piperidine N-CH₂), δ ~7.4–8.2 ppm (aromatic protons), and δ ~167–170 ppm (amide C=O) .
  • IR Spectroscopy : Confirm NH (3300–3400 cm⁻¹) and C=O (1670–1700 cm⁻¹) stretches.
  • Elemental Analysis : Validate C, H, N, and F content (e.g., ±0.3% deviation from theoretical values) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 372 [M+1]⁺) ensures molecular weight accuracy .

Advanced Research Questions

Q. Q4: How does the trifluoromethyl group influence the compound’s electronic and steric properties?

A: The -CF₃ group is strongly electron-withdrawing, which polarizes the nicotinamide ring, enhancing electrophilicity at the amide carbonyl. This increases reactivity in nucleophilic addition or substitution reactions. Sterically, the -CF₃ group may hinder rotation around the C–N bond, stabilizing specific conformers critical for binding in biological assays. Computational studies (e.g., DFT) can quantify these effects .

Q. Q5: What are the challenges in isolating intermediates during multi-step synthesis?

A: Key challenges include:

  • Byproduct Formation : Piperidine excess may lead to over-alkylation; stoichiometric control (1:1.2 molar ratio) mitigates this .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for polar intermediates. For example, a related compound required recrystallization in ethanol to achieve >95% purity .
  • Stability : Trifluoromethyl groups can hydrolyze under acidic/basic conditions; pH-neutral workup is recommended .

Q. Q6: How can researchers validate the absence of tautomeric forms in the triazine ring?

A: Tautomerism in triazines (e.g., 1,3,5-triazine ↔ 1,2,4-triazine) can be ruled out using:

  • Variable Temperature NMR : Monitor chemical shift changes (Δδ < 0.1 ppm) over −20°C to 80°C.
  • X-ray Crystallography : Resolve the crystal structure to confirm the 1,3,5-triazine configuration .

Q. Q7: What strategies are effective for assessing the compound’s bioactivity in enzymatic assays?

A:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) with IC₅₀ calculations.
  • Cellular Permeability : Evaluate via Caco-2 monolayer assays; logP values >2 (predicted via ChemDraw) suggest favorable permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. Q8: How can structural modifications enhance the compound’s solubility without compromising activity?

A:

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the piperidine nitrogen.
  • Salt Formation : Use hydrochloride or mesylate salts (e.g., mp 184°C for a hydrochloride analog) .
  • Polar Substituents : Add hydroxyl or amine groups to the triazine ring; monitor logD (target: 1–3) .

Q. Q9: What are the best practices for stability studies under accelerated conditions?

A:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Use HPLC-UV at 254 nm to track degradation products. For example, a related compound showed <5% degradation after 4 weeks at 40°C .

Q. Q10: How should researchers resolve contradictions between computational predictions and experimental data?

A:

  • Re-optimize DFT Parameters : Adjust basis sets (e.g., B3LYP/6-311++G**) to better model electron-withdrawing groups like -CF₃.
  • Experimental Validation : Repeat synthesis and characterization (e.g., X-ray crystallography) to confirm structural assumptions.
  • Statistical Analysis : Apply multivariate regression to identify outliers (e.g., R² < 0.9 warrants re-evaluation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。